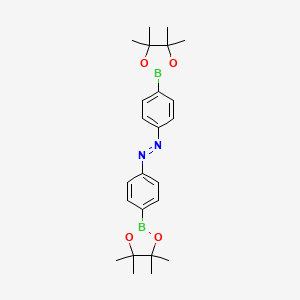
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the diazene core back to the corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industrial Applications: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Phenylboronic Acid: A boronic acid derivative used in various chemical reactions.
Uniqueness
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C24H32B2N2O4 |
|---|---|
Peso molecular |
434.1 g/mol |
Nombre IUPAC |
bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3 |
Clave InChI |
PXGNNGNFJHBROK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
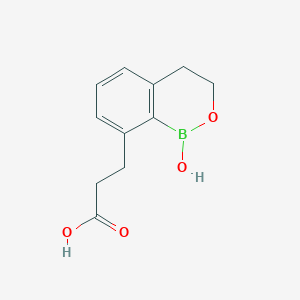
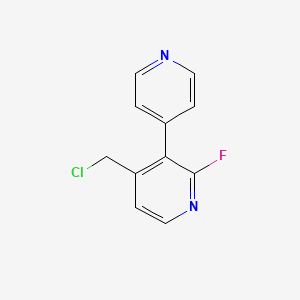
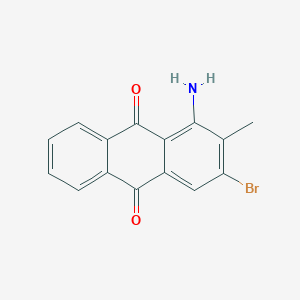
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)

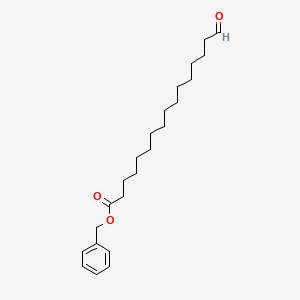


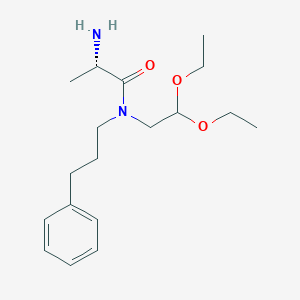
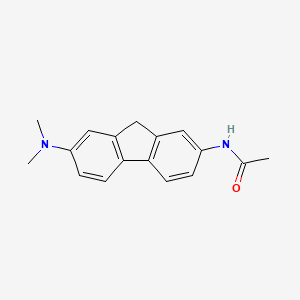
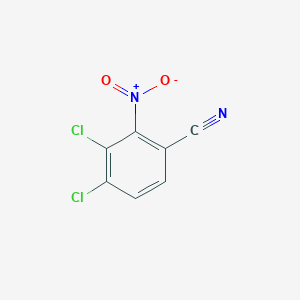
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
